Nematicidal Potency Advantage Over Commercial Standard Fosthiazate
In a series of 1,3,4-oxadiazole thioether derivatives containing a 5-phenoxy moiety, the methyl ester-bearing compound (designated as compound 21) exhibited an LC50 of 11.7 ± 2.5 mg·L⁻¹ against Tylenchulus semipenetrans in vitro after 48 h, which is approximately 4.2-fold more potent than the commercial nematicide fosthiazate (LC50 49.1 ± 2.8 mg·L⁻¹) [1]. This level of potency was comparable to the best-in-series compounds 20, 35, and 39, but the methyl ester's small steric footprint and optimal lipophilicity contributed to its balanced activity and favorable in vivo persistence [1].
| Evidence Dimension | Nematicidal activity (LC50 after 48 h in vitro) |
|---|---|
| Target Compound Data | LC50 = 11.7 ± 2.5 mg·L⁻¹ |
| Comparator Or Baseline | Fosthiazate (commercial standard): LC50 = 49.1 ± 2.8 mg·L⁻¹ |
| Quantified Difference | ~4.2-fold more potent (11.7 vs. 49.1 mg·L⁻¹) |
| Conditions | In vitro bioassay against Tylenchulus semipenetrans; 48-h exposure |
Why This Matters
This quantifiable potency superiority over a widely used commercial nematicide directly supports the selection of this methyl ester scaffold for agricultural nematicide development programs, offering a clear efficacy advantage in initial screening.
- [1] Synthesis, Nematicidal Activity, and 3D-QSAR of Novel 1,3,4-Oxadiazole/Thiadiazole Thioether Derivatives. Chin. J. Chem. 2018;36:939-948. doi:10.1002/cjoc.201800282 View Source
